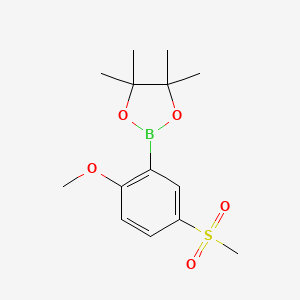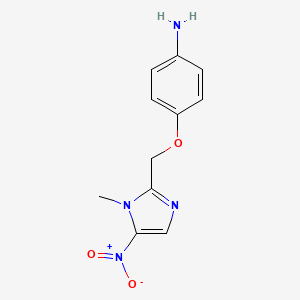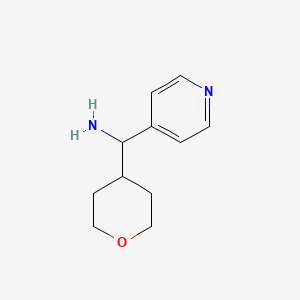
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid can be achieved through several methods. One common approach involves the condensation of isatins with malononitriles in the presence of a catalyst such as piperidine acetate, DBU, Al2O3, or chitosan . Another method utilizes microwave irradiation or iodine at elevated temperatures to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For example, an electro-organic green synthesis method using molecular iodine as a catalyst has been developed. This method involves the reaction of isatin derivatives with malononitrile and iodine at room temperature, resulting in high yields and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of aminoalcohols or spirolactones.
Substitution: The compound can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in acetic acid is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include highly functionalized spiroisoxazolidines, aminoalcohols, and spirolactones .
Aplicaciones Científicas De Investigación
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential anticancer activity and is being investigated for its use in developing new anticancer agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various spiro compounds and other complex molecules.
Biological Studies: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles in biological systems . This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxoindolin-3-yl)acetic acid: This compound shares a similar indole and oxindole structure but lacks the additional indole moiety.
2-(2-Oxoindolin-3-ylidene)malononitrile: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid is unique due to its combination of an indole ring with an oxindole moiety, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H14N2O3 |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
2-[3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C19H14N2O3/c22-18(23)11-21-10-12(13-5-2-4-8-17(13)21)9-15-14-6-1-3-7-16(14)20-19(15)24/h1-10H,11H2,(H,20,24)(H,22,23)/b15-9- |
Clave InChI |
HXLYVWDEHNLSIK-DHDCSXOGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)N2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)





![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(3-methyl-12-methylsulfanyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948544.png)
![3-(4-Hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12948546.png)


![Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B12948582.png)

